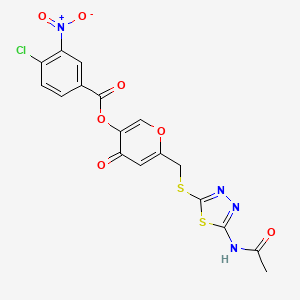
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(1H-tetrazol-1-yl)phenyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a synthetic compound that has been extensively studied for its potential use in scientific research. It is commonly referred to as TPT and is a member of the thiazole family of compounds. TPT has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with structural similarities, such as substituted thiadiazoles, thiazoles, and pyridines, have been synthesized and characterized through various methods. These processes often involve non-covalent interactions, including hydrogen bonds and van der Waals interactions, which are critical for understanding the stability and reactivity of such compounds (Zhang et al., 2018). Synthesis techniques feature oxidative C–S bond formation strategies and metal-free approaches, highlighting the versatility and efficiency of these methods (Mariappan et al., 2016).
Anticancer Activities
Some structurally related compounds have been investigated for their anticancer activities. For instance, substituted 1,3,4-oxadiazoles and their derivatives have shown potential as antimicrobial, antifungal, and anticancer agents (Redda & Gangapuram, 2007). This indicates the potential of structurally similar compounds in therapeutic applications.
Molecular Interactions and Electronic Properties
The study of molecular interactions, such as dynamic tautomerism and divalent N(I) character, in related compounds provides insights into the electronic structure and reactivity. For instance, N-(Pyridin-2-yl)thiazol-2-amine showcases competitive isomeric structures and divalent N(I) character, which could influence the design of therapeutically relevant species (Bhatia et al., 2013).
Dyeing and Solvatochromic Behavior
Research on novel bisheteroaryl bisazo dyes, which may share structural features with the compound of interest, reveals their application in textiles and their solvatochromic properties. These studies could inform the development of materials with specific optical properties (Modi & Patel, 2013).
Propiedades
IUPAC Name |
N-pyridin-2-yl-4-[3-(tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7S.ClH/c1-2-7-16-14(6-1)19-15-18-13(9-23-15)11-4-3-5-12(8-11)22-10-17-20-21-22;/h1-10H,(H,16,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMSBVMZRFYGDQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C=NN=N4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(8-Methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzamide](/img/structure/B2976470.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2976471.png)


![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2976475.png)



![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2976486.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2976487.png)



![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide](/img/structure/B2976492.png)